molecular formula C7H12O3 B8515078 4-Hydroxy-2-methyl-2-butensaureethylester

4-Hydroxy-2-methyl-2-butensaureethylester

Cat. No. B8515078
M. Wt: 144.17 g/mol
InChI Key: PLKAMKXQJQQXJV-UHFFFAOYSA-N
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Patent
US07247752B2

Procedure details

886 g (2.44 mol) of 2-(triphenyl-phosphanylidene)-propionic acid ethyl ester in methylene chloride (4 L) was added dropwise into a refluxing solution of glycoaldehyde dimer (140 g, 1.17 mol) in methylene chloride (6 L). After refluxing for 4 h, the solvent was evaporated. Resulting crude product was fractionated (bp 108–114° C. at 2 mmHg) to give 304 g (90%) pure product as an oil. 1H-NMR (300 Hz CDCl3) δ 6.88 (t, 1H, CH), 4.35 (d, 2H, CH2OH), 4.20 (q, 2H, OCH2), 1.85 (s, 3H, CH3), 1.30 (t, 3H, CH3).
Quantity
886 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:26])[C:5](=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH3:6])[CH3:2].[CH2:27](O)[CH:28]=[O:29]>C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:26])[C:5]([CH3:6])=[CH:27][CH2:28][OH:29])[CH3:2]

Inputs

Step One
Name
Quantity
886 g
Type
reactant
Smiles
C(C)OC(C(C)=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)O
Name
Quantity
4 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
6 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
Resulting crude product

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=CCO)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 304 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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